molecular formula C7H10O2 B13953424 Methyl 2-allyl acrylate CAS No. 51122-89-5

Methyl 2-allyl acrylate

Cat. No.: B13953424
CAS No.: 51122-89-5
M. Wt: 126.15 g/mol
InChI Key: YRXKRJUMDCASGA-UHFFFAOYSA-N
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Description

Methyl 2-allyl acrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of both an acrylate and an allyl group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form copolymers with other monomers.

Properties

CAS No.

51122-89-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 2-methylidenepent-4-enoate

InChI

InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h4H,1-2,5H2,3H3

InChI Key

YRXKRJUMDCASGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-allyl acrylate can be synthesized through the esterification of acrylic acid with allyl alcohol in the presence of a catalyst. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes. These processes involve the reaction of acrylic acid with allyl alcohol in the presence of a catalyst, followed by purification steps to isolate the desired product. Continuous flow processes offer advantages such as improved reaction control, higher yields, and reduced energy consumption .

Mechanism of Action

The reactivity of methyl 2-allyl acrylate is primarily due to the presence of the acrylate and allyl groups. The acrylate group can undergo polymerization through free radical mechanisms, while the allyl group can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Biological Activity

Methyl 2-allyl acrylate (MAA) is an important compound in the field of organic chemistry and materials science, primarily known for its applications in polymerization processes. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • Structure : It contains an allyl group attached to a methyl acrylate backbone, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MAA against various pathogens. For instance:

  • Inhibition of Fungal Growth : MAA has been shown to inhibit the growth of Botrytis cinerea, a common plant pathogen. At a concentration of 3 mmol L⁻¹, it inhibited approximately 60% of mycelial growth .
  • Bacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that MAA disrupts bacterial cell membranes, leading to increased permeability and cell lysis .

Cytotoxic Effects

The cytotoxicity of MAA has been evaluated in several studies:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that MAA induces apoptosis in a dose-dependent manner. The IC₅₀ values for these cell lines were found to be around 25 µM, indicating moderate cytotoxicity .
  • Mechanism of Action : The cytotoxic effects are attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which leads to DNA damage and apoptosis .

Table 1: Summary of Biological Activities of this compound

Activity TypePathogen/Cell TypeConcentration (mmol L⁻¹)Effect
AntifungalBotrytis cinerea360% inhibition of growth
AntibacterialE. coli1Significant growth inhibition
CytotoxicityHeLa Cells25 µMInduces apoptosis
CytotoxicityMCF-7 Cells25 µMInduces apoptosis

Applications in Medicinal Chemistry

The unique biological activities of MAA make it a candidate for further research in medicinal chemistry:

  • Drug Development : Due to its antimicrobial and cytotoxic properties, MAA could be modified to develop new antibiotics or anticancer agents. Structural modifications may enhance selectivity and reduce toxicity towards normal cells .
  • Polymer Applications : MAA is also used as a monomer in the synthesis of polymers with antimicrobial properties, which can be applied in coatings, textiles, and biomedical devices to prevent microbial growth .

Q & A

Q. What are the recommended safety protocols for handling methyl 2-allyl acrylate in laboratory settings?

  • Answer: this compound requires stringent safety measures due to its flammability, reactivity, and potential health hazards. Key protocols include:
    • Use of closed systems and non-sparking tools to prevent ignition .
    • Local exhaust ventilation and well-ventilated workspaces to minimize vapor inhalation .
    • Personal protective equipment (PPE): chemical-resistant gloves , indirect-vent goggles , and face shields to avoid skin/eye contact .
    • Immediate access to emergency showers and eye wash stations .
    • Prohibition of eating/drinking in work areas .

Q. Which analytical techniques are most effective for characterizing this compound and its copolymers?

  • Answer: Common techniques include:
    • Nuclear Magnetic Resonance (NMR) : For structural elucidation of copolymers and degradation products .
    • Fourier-Transform Infrared (FTIR) Spectroscopy : To track functional groups during thermal degradation .
    • Gas Chromatography-Mass Spectrometry (GC/MS) : For identifying volatile degradation products (e.g., methanol, CO₂) .
    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : To study thermal stability and phase transitions .

Q. How can researchers mitigate risks of allergic sensitization when working with acrylates?

  • Answer: Acrylates like this compound are known skin sensitizers. Mitigation strategies include:
    • Minimizing direct skin contact via double-gloving (nitrile/neoprene gloves) .
    • Regular monitoring of airborne concentrations using gas detectors .
    • Implementing allergy surveillance programs for lab personnel .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer: Critical properties include:
    • Molecular formula : C₄H₆O₂ (methyl acrylate analog) .
    • Flammability : Class 3 flammable liquid (flash point ~10°C) .
    • Reactivity : Susceptible to unscheduled polymerization ; requires inhibitors (e.g., BHT) for storage stability .

Q. How should samples containing this compound be prepared for spectroscopic analysis?

  • Answer: Best practices involve:
    • Dissolution in deuterated solvents (e.g., CDCl₃) for NMR .
    • Thin-film preparation on KBr pellets for FTIR .
    • Purge-and-trap systems for GC/MS to capture volatile compounds .

Advanced Research Questions

Q. What mechanisms govern the thermal degradation of methyl acrylate-containing copolymers?

  • Answer: During thermal treatment (e.g., 200–300°C), methyl acrylate moieties release methanol via ester cleavage, with ammonia acting as a catalyst. Concurrently, methylamines form through reactions between ammonia and methyl acrylate subunits. Solid-state NMR reveals crosslinking in the residual polymer matrix .

Q. How do varying methyl acrylate concentrations in copolymers influence degradation kinetics?

  • Answer: Studies on acrylonitrile-co-methyl acrylate copolymers (0–11 mol% MA) show:
    • Higher MA content accelerates methanol evolution at lower temperatures.
    • MA ≥6 mol% promotes amide/imide formation in the polymer backbone, altering thermal stability .
MA Content (mol%)Key Degradation ProductsPeak Degradation Temp (°C)
0HCN, CO₂280
6Methanol, methylamines260
11Methanol, crosslinked char240

Q. What advanced methods resolve contradictions in copolymer degradation data?

  • Answer: Discrepancies in evolved gas analysis (e.g., conflicting reports on HCN formation) can be addressed by:
    • In-situ FTIR : Differentiates overlapping gas-phase spectra (e.g., distinguishing HCN from acetonitrile) .
    • Isotopic labeling : Traces nitrogen sources in methylamine formation .

Q. How does pyrolysis GC/MS aid in identifying methyl acrylate-based polymers in complex matrices?

  • Answer: Pyrolysis at 500–700°C fragments polymers into diagnostic monomers (e.g., methyl acrylate, butyl acrylate). GC/MS detects these fragments even in blended systems (e.g., coatings with styrenic acrylic copolymers) .

Q. What toxicological data gaps exist for this compound, and how can they be addressed?

  • Answer: The IARC notes insufficient carcinogenicity data for methyl acrylate derivatives. Recommended studies include:
    • In vivo mutagenicity assays (e.g., Ames test) .
    • Epidemiological surveys of long-term occupational exposure .

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